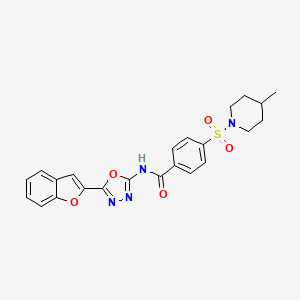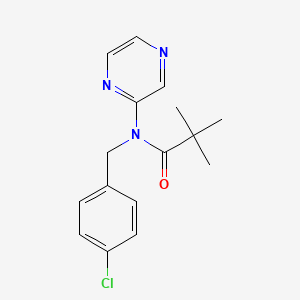
4-bromo-3-cyano-2-hydroxybenzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-bromo-3-cyano-2-hydroxybenzoate” is a chemical compound with the molecular formula C9H6BrNO3 and a molecular weight of 256.06 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 . This indicates the presence of a bromine atom, a cyano group, and a hydroxy group on the benzene ring, along with a methyl ester group.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
Inhibiteurs sélectifs en chimie médicinale
Le 4-bromo-3-cyano-2-hydroxybenzoate de méthyle sert de réactif dans la préparation d'inhibiteurs sélectifs. Ces inhibiteurs jouent un rôle crucial dans la découverte et le développement de médicaments. En ciblant des enzymes ou des protéines spécifiques, ils modulent les voies biologiques, ce qui peut conduire à de nouveaux agents thérapeutiques .
Réactions d'Ullmann et synthèse de dibenzo-p-dioxine
Dans les réactions d'Ullmann non symétriques, ce composé participe en tant qu'intermédiaire clé. Par exemple, lorsqu'il est combiné au 5-bromovanillate de méthyle, il donne divers dicarbomethoxy-dibenzo-p-dioxines. Ces composés peuvent être séparés par chromatographie sur gel de silice. De telles réactions contribuent à la synthèse de structures aromatiques complexes .
Synthèse de l'échafaudage de thiénopyranone
Les chercheurs utilisent le this compound comme matière première pour construire des échafaudages de thiénopyranone. En l'alkylant avec la N-acétylmorpholine, ils accèdent à ces structures hétérocycliques polyvalentes. Les thiénopyranones présentent diverses propriétés biologiques et sont précieuses en chimie médicinale .
Dérivés de thiazine par cyanoacétylation
Le composé a été utilisé dans la synthèse du 2-(4,4-diméthyl-5,6-dihydro-4H-1,3-thiazin-2-yl)-N-(2-(trifluorométhoxy)phényl)acétamide. Ce processus implique le traitement du 2-trifluorométhoxy cyanoacétanilide avec le 4-sulfanyl-2-méthylbutan-2-ol. Les dérivés de thiazine résultants peuvent avoir des activités biologiques intéressantes .
Dérivés d'indole pour des applications biomédicales
Les dérivés d'indole, naturels et synthétiques, ont gagné en attention en raison de leurs diverses propriétés biologiques. Le this compound peut être un précurseur dans la synthèse de composés contenant de l'indole. Ces dérivés présentent un potentiel en tant qu'agents anticancéreux, antimicrobiens et plus encore .
Safety and Hazards
Mécanisme D'action
Mode of Action
Based on its structural similarity to other benzoic acid derivatives, it may interact with its targets via nucleophilic substitution reactions .
Biochemical Pathways
More research is needed to elucidate the specific pathways this compound influences .
Pharmacokinetics
As such, its bioavailability and pharmacokinetic profile remain unknown .
Result of Action
The molecular and cellular effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate’s action are currently unknown due to the lack of research on this compound .
Action Environment
The action, efficacy, and stability of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other molecules in the environment. For instance, the compound is recommended to be stored at room temperature, preferably in a cool and dark place . Additionally, safety data suggests that it should be handled in a well-ventilated place to avoid the formation of dust and aerosols .
Analyse Biochimique
Biochemical Properties
Methyl 4-bromo-3-cyano-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
Methyl 4-bromo-3-cyano-2-hydroxybenzoate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress.
Molecular Mechanism
The molecular mechanism of action of Methyl 4-bromo-3-cyano-2-hydroxybenzoate involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. Additionally, Methyl 4-bromo-3-cyano-2-hydroxybenzoate can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that Methyl 4-bromo-3-cyano-2-hydroxybenzoate remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.
Dosage Effects in Animal Models
The effects of Methyl 4-bromo-3-cyano-2-hydroxybenzoate vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses or protecting against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.
Metabolic Pathways
Methyl 4-bromo-3-cyano-2-hydroxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby modulating the cell’s redox state.
Transport and Distribution
Within cells and tissues, Methyl 4-bromo-3-cyano-2-hydroxybenzoate is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its presence in the mitochondria may impact mitochondrial function and energy production.
Subcellular Localization
The subcellular localization of Methyl 4-bromo-3-cyano-2-hydroxybenzoate is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can determine its impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its accumulation in the mitochondria may affect energy metabolism.
Propriétés
IUPAC Name |
methyl 4-bromo-3-cyano-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJCUVYDXXUWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C#N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl({[2-(1H-pyrazol-1-yl)-1,3-thiazol-5-yl]methyl})amine](/img/structure/B2473895.png)


![3-(2-Chlorophenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2473900.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2473902.png)
![N-(pyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2473903.png)
![{(2E)-3-Oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B2473904.png)


![2-{[2-Nitro-4-(trifluoromethyl)phenyl]amino}propanoic acid](/img/structure/B2473913.png)
![4-(4-isopropylbenzyl)-1-((3-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2473914.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B2473915.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)acrylamide](/img/structure/B2473917.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2473918.png)
